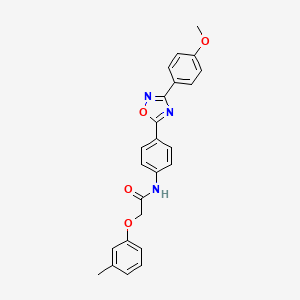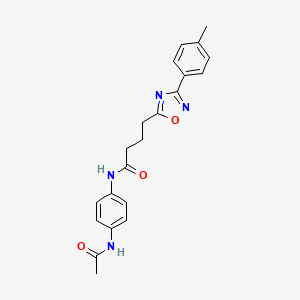
3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, an oxadiazole ring, and a quinolinol moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the quinolinol moiety could result in interesting photophysical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The oxadiazole ring might also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Wirkmechanismus
The mechanism of action of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol varies depending on its application. In the case of anti-cancer activity, it induces apoptosis in cancer cells by activating the caspase pathway. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In the case of metal ion detection, this compound selectively binds to metal ions, causing a change in its fluorescence properties. The binding process is reversible, and the compound can be reused for multiple detection cycles.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. It has been reported to exhibit anti-inflammatory and anti-microbial activities, which may be attributed to its ability to inhibit certain enzymes and pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is its versatility. It can be easily synthesized and modified to suit various applications. Moreover, it exhibits good stability and selectivity, making it an ideal candidate for sensing and detection applications.
One of the limitations of this compound is its limited solubility in certain solvents. This may hinder its application in certain fields, such as drug delivery and bioimaging.
Zukünftige Richtungen
The potential applications of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol are vast and varied. Some of the future directions for research on this compound include:
1. Developing novel anti-cancer agents based on the structure of this compound.
2. Exploring the use of this compound as a sensor for the detection of environmental pollutants.
3. Investigating the potential of this compound as a drug delivery agent.
4. Studying the interaction of this compound with biological systems to gain insights into its mechanism of action.
5. Developing new materials based on the structure of this compound with interesting optical and electronic properties.
In conclusion, this compound is a versatile compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is warranted to fully explore its potential in various applications.
Synthesemethoden
The synthesis of 3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves the reaction between 4-nitrobenzohydrazide and 2-hydroxy-3-(quinolin-2-yl)propionitrile in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been reported to exhibit anti-inflammatory and anti-microbial activities.
In the field of materials science, this compound has been used as a fluorescent probe for the detection of metal ions. It has also been used as a building block for the synthesis of novel materials with interesting optical and electronic properties.
In the field of environmental science, this compound has been studied for its potential application as a sensor for the detection of environmental pollutants. It has been found to selectively bind to certain pollutants and emit a fluorescent signal, thus providing a simple and sensitive detection method.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O4/c22-16-13(9-11-3-1-2-4-14(11)18-16)15-19-17(25-20-15)10-5-7-12(8-6-10)21(23)24/h1-9H,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTGZSDDOANXLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711272.png)

![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)







![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7711354.png)

